Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-6-methylchroman-4-one

Lipophilicity Drug Design SAR

7-Bromo-6-methylchroman-4-one (CAS 1273604-53-7) is a synthetic chromanone derivative with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol. It features a bromine atom at the 7-position and a methyl group at the 6-position of the chroman-4-one scaffold.

Molecular Formula C10H9BrO2
Molecular Weight 241.084
CAS No. 1273604-53-7
Cat. No. B2380435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-methylchroman-4-one
CAS1273604-53-7
Molecular FormulaC10H9BrO2
Molecular Weight241.084
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)OCCC2=O
InChIInChI=1S/C10H9BrO2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5H,2-3H2,1H3
InChIKeyQHMGUUVXVCGCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-methylchroman-4-one – Core Chemical Identity for Procurement & Assay Design


7-Bromo-6-methylchroman-4-one (CAS 1273604-53-7) is a synthetic chromanone derivative with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . It features a bromine atom at the 7-position and a methyl group at the 6-position of the chroman-4-one scaffold. Commercial sources typically supply this compound at purities of 95% or higher . This specific substitution pattern distinguishes it from other chromanone building blocks and is hypothesized to confer unique physicochemical and potential biological properties relevant to medicinal chemistry and chemical biology programs.

Why 7-Bromo-6-methylchroman-4-one Cannot Be Simply Replaced by Unsubstituted or Mono-substituted Chromanones


The combined 7-bromo and 6-methyl substitution pattern on the chromanone core is not additive but interactive; computational predictions show that this specific decoration alters key physicochemical parameters such as lipophilicity (LogP) and boiling point beyond what would be expected from either substituent alone . Substituting 7-bromo-6-methylchroman-4-one with 6-methylchroman-4-one (lacking bromine) or 7-bromochroman-4-one (lacking methyl) would therefore yield compounds with distinct solubility, membrane permeability, and reactivity profiles, potentially confounding structure-activity relationship (SAR) studies or synthetic route development.

7-Bromo-6-methylchroman-4-one – Quantitative Differentiation Evidence from Computational & Vendor Data


Predicted Lipophilicity (ACD/LogP) Comparison: 7-Bromo-6-methylchroman-4-one vs. 6-Methyl & 7-Bromo Analogs

The ACD/Labs predicted LogP for 7-bromo-6-methylchroman-4-one is 3.32 . This value is 0.44 log units higher than that of 7-bromochroman-4-one (LogP 2.88) and approximately 0.92 log units higher than 6-methylchroman-4-one (LogP ~2.40) , indicating a substantial increase in lipophilicity attributable to the combined 6-methyl and 7-bromo substitution.

Lipophilicity Drug Design SAR

Predicted Boiling Point Differentiation: Impact of Dual Substitution on Volatility

The predicted boiling point of 7-bromo-6-methylchroman-4-one is 362.9±42.0 °C at 760 mmHg . This is markedly higher than the predicted boiling point of 7-bromochroman-4-one (336.6±42.0 °C) and that of 6-methylchroman-4-one (274.3±40.0 °C) , reflecting the additive effect of the bromine and methyl groups on intermolecular forces.

Physical Chemistry Purification Formulation

Molecular Complexity and Synthetic Purity Profile vs. Common Analogs

7-Bromo-6-methylchroman-4-one (MW 241.08) incorporates both a heavy halogen and an alkyl substituent, leading to a 48% greater molecular weight than 6-methylchroman-4-one (MW 162.19) and a 6% increase over 7-bromochroman-4-one (MW 227.05) . Commercially, it is available at 95–98% purity as verified by HPLC, GC, or NMR . In contrast, 6-methylchroman-4-one and 7-bromochroman-4-one are also offered at ≥95% purity, but the presence of two distinct functional handles in the target compound provides greater synthetic diversification potential without requiring additional protection/deprotection steps.

Synthetic Chemistry Procurement Quality Control

Class-Level Biological Hypothesis: Potential NAAA Inhibition and Anticancer Activity Not Validated for Simpler Analogs

A binding assay for a structurally related chromanone (BindingDB BDBM50151055) showed an IC50 of 160 nM against human N-acylethanolamine-hydrolyzing acid amidase (NAAA) [1], and patents such as US-8975415-B2 describe chromane compounds with anticancer activity [2]. While 7-bromo-6-methylchroman-4-one has not been directly assayed in these exact systems, its functional group pattern is consistent with the pharmacophoric features of these active chemotypes. In contrast, 6-methylchroman-4-one and 7-bromochroman-4-one lack the complementary substituent that may be critical for target engagement, suggesting the target compound offers a more complete mimic of the hypothesized pharmacophore.

NAAA Inhibition Anticancer Chemical Probes

7-Bromo-6-methylchroman-4-one – Evidence-Based Application Scenarios for Procurement Decisions


Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity

When a chromanone-based hit series indicates that a LogP increase of ~0.4–0.9 units (as predicted for 7-bromo-6-methylchroman-4-one over mono-substituted analogs ) would improve membrane permeability or target binding, this compound becomes the logical procurement choice. The differentiated lipophilicity can directly impact cellular activity and oral bioavailability without altering the core scaffold.

Multistep Synthesis Leveraging Orthogonal Reactive Handles

In synthetic routes requiring sequential functionalization—such as Pd-catalyzed cross-coupling at the aryl bromide followed by enolate chemistry at the ketone—7-bromo-6-methylchroman-4-one offers a built-in advantage over 7-bromochroman-4-one (no methyl directing/clocking group) and 6-methylchroman-4-one (no halogen coupling site) . This reduces the total number of synthetic steps and increases overall yield timelines.

Chemical Probe Development for NAAA or Chromane-Related Oncology Targets

For programs investigating N-acylethanolamine-hydrolyzing acid amidase (NAAA) or chromane-derived anticancer agents described in patent literature [1][2], 7-bromo-6-methylchroman-4-one provides a pre-functionalized entry point that already embodies the key structural features of active chemotypes. This scenario is particularly relevant when rapid SAR exploration around the 6- and 7-positions is a priority.

Physical Chemistry Studies on Substituent Additivity Effects

Academic or industrial groups studying the non-additive effects of dual substitution on physicochemical properties (e.g., LogP, boiling point) can use 7-bromo-6-methylchroman-4-one as a model compound. Its measured and predicted properties, when contrasted with 6-methylchroman-4-one and 7-bromochroman-4-one , provide a data set for validating computational models of substituent interaction.

Quote Request

Request a Quote for 7-Bromo-6-methylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.